molecular formula C10H15N3 B2442548 [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine CAS No. 754977-02-1

[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2442548
CAS No.: 754977-02-1
M. Wt: 177.251
InChI Key: NVXFTULJPIFMJJ-UHFFFAOYSA-N
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Description

[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine: is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a methanamine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, 3-chloropyridine can react with pyrrolidine in the presence of a base to form the desired product.

    Addition of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.

    Industrial Applications: The compound is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [6-(Morpholin-4-yl)pyridin-3-yl]methanamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    [6-(Piperidin-1-yl)pyridin-3-yl]methanamine: Contains a piperidine ring instead of a pyrrolidine ring.

    [6-(Azepan-1-yl)pyridin-3-yl]methanamine: Features an azepane ring in place of the pyrrolidine ring.

Uniqueness

  • The presence of the pyrrolidine ring in [6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine imparts unique steric and electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different nitrogen-containing rings.

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXFTULJPIFMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754977-02-1
Record name [6-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
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